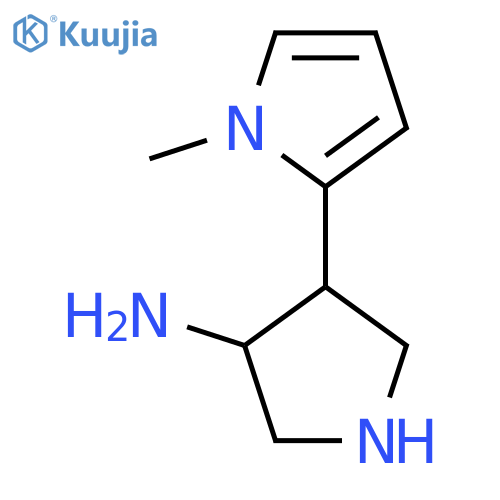Cas no 2098081-51-5 (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- starbld0033520
- EN300-725252
- 4-(1-methylpyrrol-2-yl)pyrrolidin-3-amine
- 2098081-51-5
- AKOS026707347
- F1907-1961
- 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine
- 3-Pyrrolidinamine, 4-(1-methyl-1H-pyrrol-2-yl)-
-
- インチ: 1S/C9H15N3/c1-12-4-2-3-9(12)7-5-11-6-8(7)10/h2-4,7-8,11H,5-6,10H2,1H3
- InChIKey: BSWAXBDADBGCSR-UHFFFAOYSA-N
- SMILES: N1CC(C(C2=CC=CN2C)C1)N
計算された属性
- 精确分子量: 165.126597491g/mol
- 同位素质量: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 43Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 294.4±40.0 °C(Predicted)
- 酸度系数(pKa): 9.85±0.40(Predicted)
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725252-0.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
| TRC | M238241-100mg |
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 100mg |
$ 185.00 | 2022-06-04 | ||
| Enamine | EN300-725252-0.05g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
| Enamine | EN300-725252-0.1g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
| Enamine | EN300-725252-2.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Life Chemicals | F1907-1961-5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95%+ | 5g |
$2154.0 | 2023-09-07 | |
| Life Chemicals | F1907-1961-10g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95%+ | 10g |
$3016.0 | 2023-09-07 | |
| Life Chemicals | F1907-1961-2.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95%+ | 2.5g |
$1436.0 | 2023-09-07 | |
| TRC | M238241-1g |
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 1g |
$ 1020.00 | 2022-06-04 | ||
| Enamine | EN300-725252-0.25g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine |
2098081-51-5 | 95.0% | 0.25g |
$840.0 | 2025-03-11 |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amineに関する追加情報
Comprehensive Overview of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine (CAS No. 2098081-51-5)
In the realm of organic chemistry and pharmaceutical research, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine (CAS No. 2098081-51-5) has emerged as a compound of significant interest. This heterocyclic amine, characterized by its unique pyrrolidine and pyrrole substructures, is increasingly studied for its potential applications in drug discovery and material science. The compound's molecular framework, featuring a 1-methyl-1H-pyrrol-2-yl group attached to a pyrrolidin-3-amine backbone, offers versatile reactivity, making it a valuable intermediate for synthesizing more complex molecules.
Recent trends in scientific literature highlight a growing curiosity about nitrogen-containing heterocycles, particularly those like 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine. Researchers are exploring its role in modulating biological pathways, with some studies suggesting its utility in designing kinase inhibitors or GPCR-targeted ligands. The compound's amine functionality and aromatic hybridization also align with current demands for bioisosteres in medicinal chemistry, addressing challenges such as metabolic stability and blood-brain barrier penetration.
From a synthetic perspective, the preparation of CAS No. 2098081-51-5 often involves multi-step protocols, including palladium-catalyzed cross-coupling or reductive amination strategies. These methods are frequently optimized to enhance yield and purity, as reflected in patent filings and peer-reviewed journals. Notably, the compound's chiral center at the pyrrolidine ring opens avenues for enantioselective synthesis—a hot topic in asymmetric catalysis discussions.
Industrial applications of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine are gaining traction, particularly in the development of electronic materials. Its conjugated system exhibits promising charge-transfer properties, relevant to organic semiconductors and OLED technologies. This aligns with global interest in sustainable alternatives to conventional silicon-based electronics, a frequently searched topic in AI-driven material science queries.
Analytical characterization of this compound typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, with particular attention to its tautomeric equilibrium in solution. These details are crucial for quality control in commercial batches, addressing common user concerns about batch-to-batch reproducibility—a key factor in pharmaceutical supply chains.
Environmental and regulatory aspects of 2098081-51-5 are also under scrutiny. While not classified as hazardous, its biodegradation pathways are being mapped to comply with green chemistry principles. This resonates with contemporary searches about eco-friendly synthesis and benign-by-design compounds, reflecting broader societal shifts toward sustainability.
In conclusion, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine represents a multifaceted chemical entity bridging academic research and industrial innovation. Its structural features and adaptable chemistry continue to inspire investigations across disciplines, from small-molecule therapeutics to functional materials, positioning it as a compound to watch in forthcoming scientific advancements.
2098081-51-5 (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine) Related Products
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)
- 1779945-32-2(3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)
- 2137667-82-2(4,6-Difluoro-2-(trichloromethyl)pyrimidine)
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 1806146-75-7(4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)




